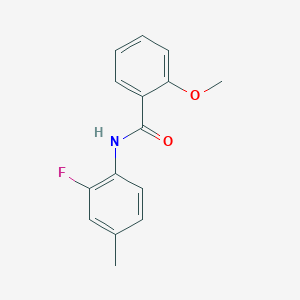

N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide

Description

Overview of Benzamide (B126) Scaffold in Chemical Research

The benzamide scaffold, a derivative of benzoic acid with the chemical formula C₆H₅CONH₂, is a fundamental structural motif in organic and medicinal chemistry. researchgate.netwalshmedicalmedia.com Its amide group linked to a phenyl ring provides a stable, planar structure that is capable of participating in various non-covalent interactions, including hydrogen bonding and pi-stacking. This makes the benzamide core an excellent building block for constructing more complex molecules with specific biological targets. walshmedicalmedia.com

In the pharmaceutical industry, the benzamide framework is present in a significant number of commercial drugs, highlighting its versatility and importance. wikipedia.org Benzamide derivatives have been shown to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netwalshmedicalmedia.com The adaptability of the benzamide structure allows for substitutions on both the phenyl ring and the amide nitrogen, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to enhance its interaction with biological receptors. walshmedicalmedia.com This has led to the development of numerous benzamide-containing compounds that are crucial in modern medicine. nih.govnih.gov

Research Focus on N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide within Benzamide Chemistry

This compound is a specific derivative within the broad class of fluorinated benzamides. Its structure features a 2-methoxy group on the benzoyl ring and both a fluorine atom and a methyl group on the N-phenyl ring. While extensive, peer-reviewed research dedicated solely to this compound is limited in publicly accessible literature, its chemical identity is well-established.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1037953-64-2 |

| Molecular Formula | C₁₅H₁₄FNO₂ |

| Molecular Weight | 259.28 g/mol |

This table is based on data from chemical supplier databases.

Synthesis

A general synthetic route for N-aryl benzamides involves the acylation of an aniline (B41778) with a benzoyl chloride. For this compound, a plausible synthesis would involve the reaction of 2-methoxybenzoyl chloride with 2-fluoro-4-methylaniline (B1213500). This type of amide bond formation is a standard transformation in organic synthesis.

Expected Research Significance

Based on the structural motifs present in this compound, it can be hypothesized that this compound may be of interest in medicinal chemistry. The presence of the fluoro and methyl groups on the N-phenyl ring, combined with the methoxy (B1213986) group on the benzoyl portion, creates a unique combination of lipophilicity and electronic properties that could be explored for various biological activities. Structurally related fluorinated and methoxy-substituted benzamides have been investigated for their potential as neuroprotective agents and for their activity against ischemic stroke. nih.gov Further empirical research would be necessary to determine the specific biological profile and potential applications of this particular compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-10-7-8-13(12(16)9-10)17-15(18)11-5-3-4-6-14(11)19-2/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSWUTBWTRYSMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Strategies for Benzamide (B126) Moiety Formation

The formation of an amide bond, specifically the N-aryl benzamide linkage present in N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide, is a cornerstone of organic synthesis. The most common approach involves the coupling of a carboxylic acid derivative with an amine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is typically required.

One of the most prevalent strategies is the conversion of the carboxylic acid into a more electrophilic species, such as an acyl chloride or anhydride. The resulting acyl halide readily reacts with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct. acs.org Alternatively, a wide array of coupling reagents has been developed to facilitate amide bond formation directly from the carboxylic acid and amine in a one-pot procedure. acs.orgrsc.org These reagents work by forming a highly reactive acylating intermediate in situ.

Amide Coupling Reaction Optimization

The optimization of amide coupling reactions is crucial for achieving high yields, minimizing side products, and preserving the integrity of sensitive functional groups. Key parameters for optimization include the choice of coupling agent, solvent, base, and reaction temperature.

Coupling agents are broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, HCTU). The choice of reagent often depends on the steric and electronic properties of the coupling partners. For instance, sterically hindered acids or anilines with low nucleophilicity may require more potent activating agents like HATU. nih.gov Solvent choice is also critical; polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used for their ability to dissolve a wide range of substrates. rsc.org The reaction temperature is controlled to manage reaction rates and prevent side reactions, such as the racemization of chiral centers if present.

Below is a table summarizing common amide coupling reagents used in benzamide synthesis.

| Reagent Class | Example Reagent | Full Name | Key Features |

| Carbodiimides | EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble urea (B33335) byproduct, good for aqueous workups. |

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea byproduct, removed by filtration. | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High efficiency, low racemization, suitable for sensitive substrates. |

| Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very powerful activating agent, often used for difficult couplings. |

| T3P | Propylphosphonic Anhydride | Effective, produces water-soluble byproducts, often used in industrial scale. |

Precursor Synthesis and Functionalization

The synthesis of this compound relies on two key precursors: 2-methoxybenzoic acid and 2-fluoro-4-methylaniline (B1213500).

Synthesis of 2-Methoxybenzoic Acid: A common laboratory and industrial preparation of 2-methoxybenzoic acid (also known as o-anisic acid) involves the methylation of salicylic (B10762653) acid. In a typical procedure, salicylic acid is treated with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base like sodium hydroxide. chemicalbook.com The base deprotonates the phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile to displace the sulfate group, resulting in the methyl ether. Subsequent acidification of the reaction mixture yields the desired 2-methoxybenzoic acid. chemicalbook.comsigmaaldrich.com

Synthesis of 2-Fluoro-4-methylaniline: 2-Fluoro-4-methylaniline is a key building block available commercially. chemicalbook.comsigmaaldrich.com Its synthesis can be achieved through various routes, often starting from 2-fluoro-4-nitrotoluene. The nitro group of this starting material can be reduced to the primary amine using standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid. This transformation provides 2-fluoro-4-methylaniline in good yield. The presence of the fluorine atom and methyl group on the aniline (B41778) ring makes it a valuable intermediate for various pharmaceuticals and agrochemicals. chemimpex.com

Specific Synthetic Routes to this compound

A direct and efficient synthetic route to this compound involves the acylation of 2-fluoro-4-methylaniline with an activated derivative of 2-methoxybenzoic acid.

A plausible and widely used method is as follows:

Activation of Carboxylic Acid: 2-methoxybenzoic acid is converted to its corresponding acyl chloride, 2-methoxybenzoyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of DMF is often added when using oxalyl chloride. The reaction is usually performed at room temperature or with gentle heating.

Amide Coupling: The resulting 2-methoxybenzoyl chloride is then reacted with 2-fluoro-4-methylaniline without prior isolation. The aniline is dissolved in a suitable solvent (e.g., DCM, THF, or pyridine), and the acyl chloride is added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. A tertiary amine base, such as triethylamine or pyridine, is added to scavenge the HCl generated during the reaction. The mixture is typically stirred at room temperature until the reaction is complete, yielding this compound. Workup involves washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by purification, typically via recrystallization or column chromatography.

This approach is a variation of the Schotten-Baumann reaction and is a robust method for preparing N-aryl benzamides. nih.gov

Synthesis of Structurally Related this compound Analogs and Derivatives

The synthesis of analogs and derivatives of the title compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. This can be achieved by systematically modifying the substitution patterns on both the benzoyl and aniline moieties.

Strategic Design for Positional and Substituent Variations

The strategic design for creating a library of analogs involves utilizing a diverse set of commercially available or readily synthesized precursors. The general synthetic route described in section 2.2 can be applied to a variety of substituted benzoic acids and anilines to generate positional and substituent variants.

Positional Isomers: By changing the position of the substituents on the starting materials, positional isomers of the target compound can be synthesized. For example, using 3-methoxybenzoic acid or 4-methoxybenzoic acid would result in the corresponding N-(2-fluoro-4-methylphenyl)-3-methoxybenzamide or N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide. Similarly, using an isomeric aniline, such as 3-fluoro-4-methylaniline (B1361354) or 2-fluoro-5-methylaniline, would alter the substitution pattern on the N-phenyl ring.

Substituent Variation: A wide range of functional groups can be introduced by selecting appropriately substituted starting materials. For instance, replacing the methoxy (B1213986) group on the benzoic acid with other electron-donating (e.g., -CH₃, -OH) or electron-withdrawing (e.g., -Cl, -CF₃, -NO₂) groups can systematically probe electronic effects. nih.govmdpi.com The same principle applies to the aniline component, where different halogen, alkyl, or other functional groups can be present on the ring. ossila.com

The following table provides examples of reaction conditions for the synthesis of related benzamide derivatives.

| Carboxylic Acid | Amine | Coupling Method | Base | Solvent | Yield (%) | Reference |

| Substituted Benzoic Acids | Methyl 4-amino-2-methoxybenzoate | Acyl chloride formation with SOCl₂ | Triethylamine | DMF | 73-86 | nih.gov |

| 2-Phenoxybenzoic Acid | Cyclohexylamine | PhIO-mediated oxidation | - | - | 45.1 | mdpi.com |

| 2-Chlorobenzoic Acid | 2,6-Dimethylaniline | Copper-catalyzed amination | K₂CO₃ | Toluene | 99 | nih.gov |

Methodologies for Aryl and Alkyl Modifications

Beyond synthesizing analogs from varied starting materials, modern synthetic methods allow for the direct modification of the benzamide scaffold itself. These late-stage functionalization techniques are powerful tools for derivatization.

Aryl Modifications: C-H activation is a prominent strategy for introducing new functional groups directly onto the aryl rings of the benzamide product. acs.org For example, transition-metal catalysts (e.g., iridium, rhodium, or palladium) can direct the functionalization of C-H bonds ortho to the amide directing group or other existing substituents. nih.gov This allows for the introduction of aryl, alkyl, or other groups in a highly regioselective manner. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed if one of the precursor rings contains a halide (e.g., bromo or iodo), which serves as a handle for introducing new aryl or heteroaryl substituents. google.com

Alkyl Modifications: If the benzamide structure contains alkyl groups, such as the methyl group on the N-phenyl ring of the title compound, these can also be functionalized. For instance, free-radical reactions can be used to halogenate the benzylic position, which can then be subjected to nucleophilic substitution to introduce a variety of functional groups. Furthermore, dual catalytic strategies combining nickel catalysis with photoredox catalysis have been developed for the direct sp³ α-C–H arylation and alkylation of N-alkyl benzamides. acs.orgresearchgate.netnih.gov

These advanced methodologies provide versatile pathways to diversify the structure of this compound, enabling the synthesis of complex derivatives for various research applications.

Stereochemical Considerations in Analog Synthesis

The synthesis of chiral analogs of the achiral parent compound, this compound, necessitates the strategic introduction of one or more stereogenic elements. This can be achieved through several principal strategies, including asymmetric synthesis to create stereocenters, atroposelective synthesis to generate axially chiral molecules, and the resolution of racemic mixtures. The choice of strategy is often dictated by the desired location of the chiral element and the availability of suitable starting materials and catalysts.

A primary consideration is the introduction of a stereogenic carbon atom. This could be accomplished by modifying the substituents on either the 2-fluoro-4-methylphenyl ring or the 2-methoxybenzoyl moiety. For instance, an alkyl or aryl group could be introduced at a position that would render it a stereocenter. A notable approach for such a transformation is the enantioselective α-arylation of amides. While direct application to the parent compound is challenging, modifications to the N-alkyl portion of related benzamides have been shown to proceed with high enantioselectivity. A dual nickel/iridium catalytic system has been successfully employed for the non-directed C-H functionalization of N-alkyl benzamides, leading to the formation of tertiary stereocenters in good enantiomeric excess.

Another significant avenue for introducing chirality is through atroposelective synthesis, which targets the creation of axially chiral molecules due to restricted rotation around a single bond. The N-aryl bond in this compound is a potential chiral axis. The presence of ortho-substituents on both the aniline and benzoyl portions of the molecule can create sufficient steric hindrance to restrict free rotation, leading to stable atropisomers. The catalytic atroposelective synthesis of N-N axially chiral indolylamides has been achieved through dynamic kinetic resolution, utilizing a chiral Lewis base for asymmetric acylation. This strategy highlights a potential pathway for creating axially chiral analogs of the target compound.

Furthermore, the enantioselective synthesis of chiral amides can be achieved through carbene insertion into an amide N-H bond. This reaction, co-catalyzed by an achiral rhodium complex and a chiral squaramide, allows for the N-alkylation of primary amides with high yield and excellent enantioselectivity. This method could be adapted to introduce a chiral substituent directly onto the amide nitrogen of a precursor to the final compound.

The following table summarizes selected methodologies that could be adapted for the stereoselective synthesis of analogs of this compound, based on research on related compounds.

| Methodology | Catalyst/Reagent | Transformation | Stereochemical Outcome | Potential Application for Analog Synthesis |

| Enantioselective α-Arylation of N-Alkyl Benzamides | Dual Nickel/Iridium Catalysis | C-H Functionalization | Formation of Tertiary Stereocenters | Introduction of a chiral center on an N-alkyl analog. |

| Atroposelective Synthesis of N-N Axially Chiral Indolylamides | Chiral Lewis Base | Dynamic Kinetic Resolution via Asymmetric Acylation | Generation of N-N Axial Chirality | Creation of atropisomeric analogs with restricted N-aryl bond rotation. |

| Enantioselective Carbene N-H Insertion | Rhodium/Chiral Squaramide Co-catalysis | N-Alkylation of Primary Amides | Formation of a Chiral Center at the Amide Nitrogen | Introduction of a chiral N-substituent. |

In cases where asymmetric synthesis is not feasible or yields low enantioselectivity, the resolution of a racemic mixture of a chiral analog is a viable alternative. This can be accomplished through various techniques, including the use of chiral derivatizing agents to form diastereomers that can be separated by chromatography, followed by the removal of the chiral auxiliary.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Elements for Research Activity Profiles

The molecular architecture of N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide can be deconstructed into three primary components, each playing a vital role in its potential biological activity. These are the central benzamide (B126) linker, the substituted N-phenyl ring, and the 2-methoxybenzoyl moiety.

Benzamide Core: The amide linkage (-CONH-) is a fundamental and prevalent scaffold in medicinal chemistry. nih.gov It serves as a rigid and planar unit that correctly orients the two aromatic rings relative to each other. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor, allowing for critical interactions within a biological target's binding site. nih.gov

2-Methoxybenzoyl Moiety: This part of the molecule consists of a phenyl ring substituted with a methoxy (B1213986) group (-OCH₃) at the ortho-position. The ortho-methoxy group can significantly influence the molecule's conformation due to steric hindrance, potentially locking the benzoyl ring in a preferred orientation. nsf.gov This conformational rigidity can be advantageous for binding affinity by reducing the entropic penalty upon binding. The oxygen atom of the methoxy group can also serve as an additional hydrogen bond acceptor.

N-(2-fluoro-4-methylphenyl) Moiety: This fragment is attached to the nitrogen atom of the amide linker. The substituents on this ring are crucial for modulating the compound's electronic properties, lipophilicity, and metabolic stability. The ortho-fluoro and para-methyl groups fine-tune the molecule's properties to achieve desired biological effects. N-phenylbenzamides have been identified as having potential antibacterial and antifungal activities. nih.govmdpi.com

Analysis of Substituent Effects on Biological Efficacy in Preclinical Models

The biological efficacy of this compound is intricately linked to the nature and positioning of its substituents. Each functional group—the fluorine atom, the methoxy group, and the methyl group—imparts specific properties to the molecule.

The substitution of a hydrogen atom with fluorine on the N-phenyl ring, particularly at the ortho-position, has profound implications for the molecule's profile. Fluorine is the most electronegative element, and its introduction can lead to significant changes in molecular properties. sci-hub.box

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a potential site of metabolic oxidation (a "metabolic soft spot") can block this process, thereby increasing the compound's metabolic stability and half-life. sci-hub.box

Binding Affinity and Conformation: Due to its high electronegativity, fluorine can alter the electronic distribution of the aromatic ring, influencing pKa and the ability of the molecule to participate in electrostatic interactions. The ortho-positioning can also affect the torsional angle between the phenyl ring and the amide linker, which can favor a binding-competent conformation. acs.orgnih.gov

Lipophilicity: Fluorine substitution generally increases the lipophilicity of an aromatic ring, which can enhance membrane permeability and cell penetration.

Table 1: Potential Effects of the Ortho-Fluorine Atom

| Feature | Potential Influence on Biological Efficacy |

|---|---|

| Electronegativity | Alters electronic properties of the phenyl ring, affecting binding interactions. |

| Metabolic Blockade | Increases metabolic stability by preventing C-H oxidation at the site of substitution. |

| Conformational Control | Influences the rotational barrier around the N-phenyl bond, favoring specific conformations. |

| Lipophilicity | Can enhance membrane permeability and target engagement. |

The methoxy group (-OCH₃) on the benzoyl ring is a versatile substituent with dual electronic properties. It can be electron-donating through resonance and electron-withdrawing through induction. stackexchange.com Its effect is highly dependent on its position on the ring.

Hydrogen Bonding: The oxygen atom of the methoxy group is a hydrogen bond acceptor, which can form a crucial interaction with a hydrogen bond donor in a protein's active site.

Electronic Effects: The methoxy group can donate electron density into the aromatic ring via resonance, which can modulate the reactivity and interaction potential of the benzoyl moiety. libretexts.org

Table 2: Potential Contributions of the Ortho-Methoxy Group

| Feature | Potential Influence on Biological Efficacy |

|---|---|

| Hydrogen Bond Acceptor | Can form key hydrogen bonds within a target's binding pocket. |

| Steric Influence | Restricts the conformation of the benzoyl ring, potentially increasing binding affinity. |

| Resonance Effect | Donates electron density, which can modulate the electronic character of the molecule. |

| Lipophilicity | Has a minimal effect on lipophilicity when attached to an aromatic ring. |

The methyl group (-CH₃) at the para-position of the N-phenyl ring also plays a significant role in defining the compound's SAR.

Hydrophobic Interactions: As a small, lipophilic group, the methyl group is well-suited to fit into hydrophobic pockets within a protein's binding site. This can lead to favorable van der Waals interactions, thereby increasing binding affinity. beilstein-journals.org

Electronic Properties: The methyl group is weakly electron-donating through an inductive effect, which can subtly alter the electron density of the N-phenyl ring.

Steric Effects: While smaller than other alkyl groups, the methyl group still has steric bulk that can influence how the molecule fits into a binding site and can prevent undesirable interactions.

Table 3: Potential Roles of the Para-Methyl Group

| Feature | Potential Influence on Biological Efficacy |

|---|---|

| Lipophilicity | Increases local hydrophobicity, potentially forming key interactions in non-polar pockets. |

| Steric Bulk | Can provide a better fit in a specific binding site and improve selectivity. |

| Inductive Effect | Donates electron density to the phenyl ring, subtly modifying its electronic character. |

Comparative SAR Studies Across Diverse Biological Targets

While specific data for this compound across multiple targets is not available, the principles of SAR suggest how its structural features could be tuned for selectivity. Benzamide derivatives have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and antifungal agents. nih.govmdpi.comresearchgate.net

The specific combination of substituents in this compound would likely result in a unique selectivity profile. For instance:

A target that relies heavily on hydrogen bonding might be particularly sensitive to the presence and orientation of the ortho-methoxy group.

A target with a well-defined hydrophobic pocket might show a strong preference for the para-methyl group on the N-phenyl ring.

The electronic modifications induced by the ortho-fluoro substituent could be critical for activity against a target that is sensitive to the electronic environment of the ligand.

For example, in the development of antischistosomal N-phenylbenzamides, electron-withdrawing groups were found to benefit potency. researchgate.net In other contexts, such as certain glucokinase activators, the specific arrangement of hydrogen bond donors and acceptors within the benzamide structure is paramount. nih.gov The precise balance of steric, electronic, and hydrophobic properties endowed by the fluoro, methyl, and methoxy groups would ultimately determine the optimal biological target for this compound.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for understanding how a ligand might interact with its biological target.

Ligand-Protein Interaction Profiling

The profiling of ligand-protein interactions helps to elucidate the nature of the forces stabilizing the complex. For benzamide-type compounds, these interactions commonly include:

Hydrogen Bonding: The amide group in the benzamide (B126) core is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The aromatic rings of the benzamide structure can engage in hydrophobic interactions with nonpolar residues of the target protein.

Electrostatic Interactions: The electronegative fluorine and oxygen atoms can participate in electrostatic interactions, further stabilizing the ligand-protein complex.

Tools like the Protein-Ligand Interaction Profiler (PLIP) are often used to detect and visualize these interactions, providing a detailed profile of the binding event.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules.

Electronic Structure Analysis

DFT calculations can provide a detailed picture of the electronic structure of N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions. For example, the MEP can highlight regions of the molecule that are more likely to engage in electrophilic or nucleophilic interactions.

Reactivity Predictions and Mechanism Studies

Based on the electronic structure, predictions about the chemical reactivity of this compound can be made. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. These calculations can also be employed to study potential reaction mechanisms at a molecular level, providing insights into the transition states and energy barriers of chemical transformations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation data for this compound is not available, this technique is invaluable for exploring the conformational flexibility of such molecules. MD simulations can reveal the different shapes (conformations) a molecule can adopt in solution and the relative energies of these conformations. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to its target's binding site. For example, molecular dynamic simulations have been successfully used to validate the stability of ligand-protein complexes for other benzamide derivatives by analyzing parameters such as the root-mean-square deviation (RMSD) of the complex over the simulation time.

In Silico Assessment of Research-Relevant Molecular Descriptors

In silico assessment of molecular descriptors is a foundational aspect of computational chemistry, providing insights into the physicochemical properties, pharmacokinetics, and potential biological activity of a compound before its synthesis and experimental testing. For this compound, a variety of descriptors can be calculated to profile its drug-like properties. These descriptors are often evaluated to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov

Key molecular descriptors relevant for research include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds. These parameters are instrumental in predicting the oral bioavailability and membrane permeability of a molecule. While specific experimental data for this compound is not available, a hypothetical table of calculated descriptors based on its structure is presented below for illustrative purposes.

| Molecular Descriptor | Hypothetical Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 259.28 g/mol | Influences absorption and distribution. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 | Indicates lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~40 Ų | Predicts transport properties and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Contributes to binding affinity and solubility. |

| Hydrogen Bond Acceptors | 3 | Contributes to binding affinity and solubility. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a series of compounds, including this compound, would typically be generated based on the structures of known active molecules.

For benzamide analogues, pharmacophore models often include features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a hypothetical pharmacophore model for a series of benzamide derivatives might consist of one hydrogen bond acceptor (the carbonyl oxygen), one hydrogen bond donor (the amide hydrogen), and two aromatic rings (the fluoro-methylphenyl and methoxybenzoyl moieties). nih.gov

The generation of a pharmacophore model involves aligning a set of active compounds and identifying common chemical features. This model is then validated to ensure its predictive power. Validation can be performed using a test set of molecules with known activities to see if the model can accurately classify them as active or inactive. nih.gov

Illustrative Pharmacophore Features for Benzamide Derivatives:

| Feature | Role in Molecular Recognition |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with receptor amino acid residues. |

| Hydrogen Bond Donor | Forms hydrogen bonds with receptor amino acid residues. |

| Aromatic Ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | Engages in van der Waals or hydrophobic interactions. |

Conformational Analysis and Flexibility Studies

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how it might interact with a biological target. The flexibility of the molecule is largely determined by the rotation around its single bonds. For N-aryl amides, key conformational features include the planarity of the amide bond and the dihedral angles between the amide plane and the two aromatic rings.

Studies on similar substituted benzamides have shown that the orientations of the planar regions within the molecule can be influenced by intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking. iucr.org Density functional theory (DFT) calculations are often employed to determine the preferred conformations of isolated molecules. nsf.gov

For this compound, the key rotatable bonds are the C-N bond of the amide and the C-C bonds connecting the carbonyl group and the nitrogen atom to their respective phenyl rings. The presence of ortho-substituents (fluoro and methoxy (B1213986) groups) can introduce steric hindrance that influences the preferred dihedral angles. Theoretical calculations on related 2-fluoro and 2-methoxy benzamides suggest that the trans conformer (relative to the C=O and N-H bonds) is generally more stable, and the aromatic rings are typically twisted out of the amide plane. nih.gov

Key Torsional Angles in Conformational Analysis:

| Torsional Angle (Dihedral) | Description | Expected Influence on Conformation |

| O=C-N-C (Amide Bond) | Defines the cis/trans conformation of the amide. | Expected to be predominantly trans. |

| C-C-N-H | Rotation around the N-aryl bond. | Influenced by steric hindrance from the ortho-fluoro substituent. |

| O=C-C-C | Rotation around the C-benzoyl bond. | Influenced by steric hindrance from the ortho-methoxy substituent. |

Biological Evaluation in Preclinical Research Models

In Vitro Assay Systems for Activity Assessment

In vitro assays are crucial for the initial characterization of a compound's biological activity in a controlled, cellular, or molecular environment. These assays provide foundational data on a compound's potential therapeutic effects and its mechanism of action.

Cell-Based Assays (e.g., Anti-Proliferative Activity in Cancer Cell Lines)

Cell-based assays are fundamental in cancer research to determine a compound's ability to inhibit the growth of cancer cells. These studies typically involve exposing various cancer cell lines to the compound and measuring cell viability or proliferation over time. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit cell growth by 50%.

No specific data is currently available on the anti-proliferative activity of N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide in any cancer cell lines.

Enzyme Inhibition Assays (e.g., Bruton's Tyrosine Kinase, Factor Xa, Soluble Epoxide Hydrolase)

Enzyme inhibition assays are designed to assess the ability of a compound to interfere with the activity of a specific enzyme. Such enzymes are often key components of disease pathways, and their inhibition can lead to therapeutic benefits.

Bruton's Tyrosine Kinase (BTK): A critical enzyme in B-cell signaling, BTK is a validated target in the treatment of B-cell malignancies and autoimmune diseases.

Factor Xa: A key enzyme in the coagulation cascade, its inhibition is a therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of anti-inflammatory and vasodilatory fatty acids, making it a target for cardiovascular and inflammatory diseases.

There is no published research detailing the inhibitory activity of this compound against Bruton's Tyrosine Kinase, Factor Xa, or soluble epoxide hydrolase.

Receptor Binding and Functional Assays (e.g., Purinergic P2X7 Receptor, Metabotropic Glutamate (B1630785) Receptors)

These assays determine if a compound can bind to and modulate the function of specific cell surface or intracellular receptors. Receptor modulation can trigger or block downstream signaling pathways, leading to a physiological response.

Purinergic P2X7 Receptor: An ATP-gated ion channel involved in inflammation and immune responses.

Metabotropic Glutamate Receptors (mGluRs): A family of G-protein coupled receptors that play important roles in modulating synaptic plasticity and neuronal excitability in the central nervous system.

No data is currently available regarding the binding affinity or functional modulation of the Purinergic P2X7 Receptor or Metabotropic Glutamate Receptors by this compound.

Preclinical In Vivo Model Studies for Efficacy Profiling

Following promising in vitro results, preclinical in vivo studies in animal models are essential to evaluate a compound's efficacy and potential therapeutic utility in a living organism.

Assessment of Activity in Disease Models (e.g., Tumor Xenograft Models, Viral Replication Models)

These models are designed to mimic human diseases in animals, providing a platform to assess the therapeutic potential of a new compound.

Tumor Xenograft Models: These models involve the transplantation of human tumor cells into immunocompromised animals. They are widely used to evaluate the anti-cancer efficacy of novel therapeutic agents.

Viral Replication Models: These models are used to study the life cycle of viruses and to test the efficacy of antiviral compounds in inhibiting viral replication and spread.

There are no published studies on the in vivo efficacy of this compound in tumor xenograft models or viral replication models.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of the Molecular Mechanism of Action

Research into the 2-methoxybenzamide scaffold, to which N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide belongs, has revealed a primary mechanism of action centered on the inhibition of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. nih.gov

Identification and Validation of Specific Biological Targets

The primary biological target identified for this class of compounds is the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. nih.govrsc.orgsemanticscholar.orgnih.gov The 2-methoxybenzamide derivatives are proposed to act as antagonists of the Smo receptor. nih.govrsc.orgsemanticscholar.orgnih.gov

A study focused on a series of 2-methoxybenzamide derivatives explored their potential to inhibit the Hh pathway. While this compound itself was not explicitly detailed in the final reported data, the study provides valuable structure-activity relationship (SAR) insights. For instance, compound 21 in the series, a structurally related 2-methoxybenzamide derivative, demonstrated potent inhibition of the Hh signaling pathway with an IC50 value of 0.03 μM in a Gli-luciferase reporter assay. nih.govsemanticscholar.org Molecular docking studies suggest that these compounds bind to the Smo receptor. The interaction is thought to involve hydrogen bonds between the methoxy (B1213986) group and the aryl amide group of the benzamide (B126) scaffold with key amino acid residues such as Tyr394 and Arg400 of the Smo receptor. nih.gov

Table 1: Hedgehog Pathway Inhibition by Select 2-Methoxybenzamide Derivatives

| Compound | R Group | IC50 (μM) in Gli-luc Reporter Assay |

| 17 | Monochloro | 0.12 |

| 18 | Dichloro | 0.26 |

| 19 | 3-Fluoro | 0.31 |

| 20 | 4-Fluoro | 0.25 |

| 21 | 2-Chloro (different scaffold part) | 0.03 |

This table presents data for structurally related compounds to illustrate the activity of the 2-methoxybenzamide scaffold as Hedgehog pathway inhibitors.

Signaling Pathway Perturbation Analysis (e.g., Cell Cycle Progression, Apoptosis Induction)

The inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives is expected to lead to downstream effects on cellular processes such as cell cycle progression and apoptosis. The Hh pathway is known to regulate the expression of genes involved in cell proliferation and survival. nih.gov By blocking the Smo receptor, these compounds can prevent the activation of Gli transcription factors, which in turn would downregulate the expression of target genes that promote cell growth and inhibit apoptosis. nih.gov

While direct studies on the effect of this compound on cell cycle and apoptosis are not available, research on other benzamide-containing compounds has shown the potential for this chemical class to induce cell cycle arrest and apoptosis in cancer cells. For example, a different fluorinated compound, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was found to induce G2/M phase cell cycle arrest and subsequent apoptosis in hepatocellular carcinoma cells. nih.gov This was associated with the upregulation of p21. nih.gov It is plausible that this compound could exert similar effects, although this requires experimental verification.

Study of Allosteric Modulation and Receptor Activation Phenomena

Currently, there is no publicly available research to suggest that this compound functions as an allosteric modulator or directly activates receptors in the manner of an agonist. The primary mechanism of action for the broader class of 2-methoxybenzamide derivatives is characterized as direct antagonism of the Smoothened receptor. nih.gov

Biophysical Characterization of Interactions with Biological Macromolecules (e.g., Proteins for PROTACs)

Specific biophysical characterization of the interaction between this compound and its putative target, the Smoothened receptor, has not been detailed in available literature. Techniques such as X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be required to elucidate the precise binding kinetics and thermodynamics of this interaction.

Furthermore, there is no current research indicating the use of this compound as a warhead for Proteolysis Targeting Chimeras (PROTACs). The development of a PROTAC based on this compound would necessitate detailed biophysical studies to confirm its binding to the target protein and to ensure that the linkage to an E3 ligase ligand does not abrogate this binding.

Analytical Research and Characterization in a Research Context

Development and Application of Chromatographic Methodologies (e.g., HPLC, LC-MS for purity and analytical quantification)

Chromatographic methods are fundamental for assessing the purity of N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide and quantifying it in various samples. High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of the compound by separating it from any starting materials, by-products, or degradation products.

A typical stability-indicating HPLC method would be developed using a reverse-phase column, such as a C18, due to the non-polar nature of the benzamide (B126) derivative. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a wide range of polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. The retention time of the main peak corresponding to this compound would be established, and the area of this peak relative to the total peak area would be used to calculate its purity.

For more sensitive and selective quantification, especially at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This technique is invaluable for confirming the molecular weight of the compound and for quantifying it with high specificity.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., High-Resolution NMR, IR, Mass Spectrometry)

Once isolated, the definitive structure of this compound is confirmed using a suite of spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to each other. Key expected signals would include those for the methyl and methoxy (B1213986) groups, as well as distinct aromatic protons, with their splitting patterns providing information on their substitution patterns.

¹³C NMR would identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O (amide I band) stretch, and C-N stretching, as well as bands corresponding to the aromatic rings and the C-O stretch of the methoxy group.

Mass Spectrometry (MS) provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C15H14FNO2).

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| HRMS (ESI-TOF) | [M+H]⁺ calculated for C₁₅H₁₅FNO₂⁺ |

| ¹H NMR (CDCl₃) | Signals for -OCH₃, -CH₃, aromatic protons, and N-H proton |

| ¹³C NMR (CDCl₃) | Signals for amide C=O, aromatic carbons, -OCH₃, and -CH₃ carbons |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch), ~1530 (N-H bend), ~1240 (C-O stretch) |

Methodologies for Quantification in Complex Research Matrices

Quantifying this compound in complex matrices, such as biological fluids or tissue homogenates for preclinical research, requires highly selective and sensitive methods. LC-MS/MS (tandem mass spectrometry) is the gold standard for this purpose.

The method involves developing a multiple reaction monitoring (MRM) assay. The mass spectrometer is set to first isolate the molecular ion of the target compound (the precursor ion) and then fragment it to produce a specific product ion. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interference from other components in the matrix. An internal standard, often a stable isotope-labeled version of the analyte, is typically used to ensure high accuracy and precision. Sample preparation, such as protein precipitation or solid-phase extraction, is usually necessary to remove matrix components that could interfere with the analysis.

Investigation of Compound Stability and Degradation Pathways in Research Environments

Understanding the stability of this compound is critical for ensuring the reliability of research data. Stability studies are conducted under various stress conditions to identify potential degradation pathways. These conditions typically include exposure to acidic and basic solutions, oxidative conditions, heat, and light, as outlined by the International Council for Harmonisation (ICH) guidelines.

A stability-indicating HPLC method, as described in section 7.1, is used to separate the parent compound from its degradation products. The samples are analyzed at different time points, and the decrease in the concentration of the parent compound and the emergence of new peaks are monitored. By coupling the HPLC to a mass spectrometer, the degradation products can be identified by their mass-to-charge ratios and fragmentation patterns, allowing for the elucidation of the degradation pathways. Amide bonds, for instance, are known to be susceptible to hydrolysis under acidic or basic conditions, which would be a primary focus of such an investigation.

Future Research Trajectories and Emerging Applications of N 2 Fluoro 4 Methylphenyl 2 Methoxybenzamide

The chemical scaffold N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide represents a promising starting point for the development of novel chemical entities with significant potential in therapeutic and research applications. The inherent structural features of this compound, including the substituted benzamide (B126) core, offer a versatile platform for chemical modification and optimization. Future research is poised to expand upon its known properties, exploring new biological targets and integrating it into cutting-edge therapeutic strategies. This article outlines key future research trajectories and emerging applications for this compound and its derivatives.

Q & A

Q. What are the standard methods for synthesizing N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide?

The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with substituted anilines using carbodiimide-based reagents. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (a structural analog) was synthesized via DCC/HOBt-mediated coupling at -50°C, yielding 85% purity after recrystallization . Key steps include:

- Activation of the carboxylic acid group using DCC and HOBt.

- Reaction with 2-fluoro-4-methylaniline under inert conditions.

- Purification via column chromatography or recrystallization. Methodological variations (e.g., solvent choice, temperature) should be optimized based on substituent reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

- IR spectroscopy : To identify amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- ¹H-NMR : Peaks at δ 3.8–4.0 ppm (methoxy group), δ 6.5–8.0 ppm (aromatic protons), and δ 2.3 ppm (methyl group on phenyl) .

- Elemental analysis : To verify C, H, N, and F composition (deviation < 0.4% acceptable) .

Q. What are the primary biological targets or activities reported for this compound?

Structural analogs (e.g., N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide) exhibit tubulin polymerization inhibition (IC₅₀ = 1.2 µM) and anti-inflammatory activity (COX-2 inhibition, 78% at 10 µM). The fluorine substituent enhances target binding by electronegative interactions, while methoxy groups influence solubility .

Advanced Research Questions

Q. How do pH and temperature affect the fluorescence properties of this compound?

In spectrofluorometric studies of similar benzamides:

- Optimal pH : Fluorescence intensity peaks at pH 5 due to protonation/deprotonation equilibria affecting electron delocalization. At pH < 4 or > 7, quenching occurs via H-bonding or hydroxide interactions .

- Temperature : Intensity decreases above 25°C (ΔF = -12% at 40°C) due to thermal vibration disrupting excited-state stability .

- Solvent effects : Highest intensity in DMSO (quantum yield Φ = 0.42) vs. methanol (Φ = 0.28) .

Q. How can researchers resolve contradictions in reported biological activity data across analogs?

Contradictions may arise from:

- Substituent positioning : Fluorine at the 2-position (vs. 4-) alters steric hindrance and electronic effects on target binding .

- Purity issues : HPLC-MS validation (purity > 95%) is critical; impurities like unreacted aniline can skew bioassay results .

- Assay variability : Standardize protocols (e.g., MTT assay vs. Western blot for cytotoxicity) and use positive controls (e.g., paclitaxel for tubulin inhibition) .

Q. What strategies optimize binding affinity in structure-activity relationship (SAR) studies?

Key modifications include:

- Halogen substitution : Fluorine at the 2-position increases hydrophobic interactions (ΔΔG = -1.8 kcal/mol), while chlorine enhances π-stacking .

- Methoxy group tuning : 2-methoxy improves solubility but may reduce membrane permeability; 3-methoxy enhances target selectivity .

- Amide linker rigidity : Introducing sp² hybridization (e.g., replacing –NH– with –CH₂–) reduces conformational entropy, improving binding (Kd = 0.8 µM vs. 2.3 µM) .

Methodological Considerations

Q. How to design a comparative study with structural analogs?

- Select analogs : Prioritize compounds with variations in halogen (F, Cl), methoxy position, or phenyl substituents (e.g., methyl vs. ethyl) .

- Assay panels : Include tubulin polymerization, COX-2 inhibition, and cytotoxicity (e.g., IC₅₀ in HeLa cells).

- Data normalization : Express activity as % inhibition relative to controls and calculate selectivity indices (e.g., IC₅₀(tubulin)/IC₅₀(COX-2)) .

Q. What are the critical parameters for scaling up synthesis without compromising yield?

- Reagent stoichiometry : Maintain a 1:1.2 ratio of carboxylic acid to aniline to avoid side reactions.

- Temperature control : Use cryogenic reactors (-50°C) to prevent DCC decomposition .

- Purification : Switch from column chromatography (small scale) to fractional crystallization (large scale) using ethanol/water (3:1 v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.